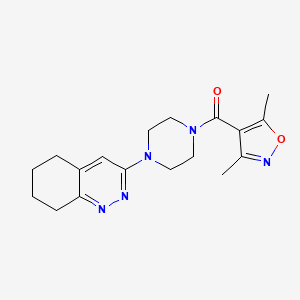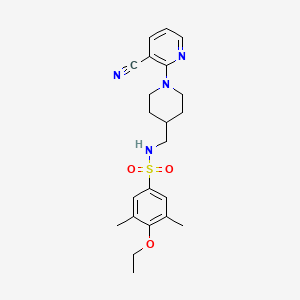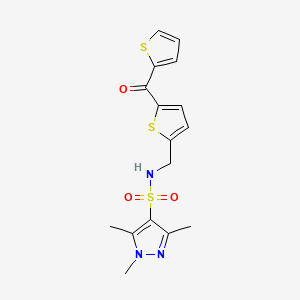![molecular formula C14H17NO2S B2397392 Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1212234-40-6](/img/structure/B2397392.png)
Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine .
化学反应分析
Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen bond catalysis and enamine catalysis . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the functionalization of the bicyclo[2.2.1]heptane scaffold .
科学研究应用
This compound has significant scientific research applications, particularly in the fields of chemistry and medicine. In chemistry, it serves as a building block for the synthesis of various biologically significant molecules . In medicine, it is featured in drug candidates such as LMV-6015 and AMG 221, which are under investigation for their therapeutic potential . Additionally, the bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis, making it a valuable tool in drug discovery .
作用机制
The mechanism of action of bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bond catalysis, which facilitates the formation of enantioselective products . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate can be compared with other similar compounds that feature a bicyclo[2.2.1]heptane scaffold. Some of these similar compounds include camphor, sordarins, α-santalol, and β-santalol . These compounds share the bicyclo[2.2.1]heptane core structure but differ in their functional groups and specific applications.
属性
IUPAC Name |
2-bicyclo[2.2.1]heptanyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-18-13-11(3-2-6-15-13)14(16)17-12-8-9-4-5-10(12)7-9/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBNVHRVBXYJHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OC2CC3CCC2C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2397309.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2397312.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2397313.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)
![[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate](/img/structure/B2397315.png)
![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide](/img/structure/B2397324.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2397325.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2397326.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2397329.png)
![1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2397332.png)
